N-Benzylethylenediamine

Organic Synthesis Heterocyclic Chemistry Imidazoline Derivatives

N-Benzylethylenediamine (N-Bn-EDA) resolves the structural limitation encountered when ethylenediamine or N,N′-dibenzylethylenediamine are used as substitutes: its asymmetric mono-benzyl architecture uniquely controls reaction outcomes. • Imidazoline synthesis: 78% yield for 1-benzyl-2-substituted imidazolines • Coordination chemistry: Dictates tetragonal geometry & O-nitrite coordination in Cu complexes • BZP research: Active metabolite reference standard for memory consolidation SAR Supplied ≥98% pure under argon; ships globally.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 4152-09-4
Cat. No. B1211566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylethylenediamine
CAS4152-09-4
SynonymsBEDA compound
N-benzylethylenediamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCN
InChIInChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2
InChIKeyACYBVNYNIZTUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylethylenediamine Properties & Procurement


N-Benzylethylenediamine (N-Bn-EDA, CAS 4152-09-4) is a primary-secondary diamine bearing a single benzyl substituent on one nitrogen of the ethylenediamine backbone (molecular formula C₉H₁₄N₂, MW 150.22). This asymmetrical N-substitution yields a colorless to pale yellow liquid (density 1 g/mL at 25 °C, bp 162 °C/20 mmHg) that serves as a versatile building block in organic synthesis, particularly in the construction of substituted guanidines, imidazolines, and as a ligand precursor in coordination chemistry . Its mono-benzyl architecture distinguishes it from both unsubstituted ethylenediamine and symmetrically N,N′-disubstituted analogs, imparting a unique steric and electronic profile that governs its reactivity and the properties of its derivatives.

Heterocycle Building Block

Mono-benzyl architecture supports imidazoline and guanidine synthesis with distinct steric control.

Coordination Ligand Precursor

Asymmetric substitution directs metal geometry and ambidentate ligand binding modes.

Neuropharmacological Tool

Mono-benzyl metabolite reference for piperazine SAR and memory model endpoint studies.

Why N-Benzylethylenediamine Cannot Be Replaced


N-Benzylethylenediamine's value proposition hinges on its asymmetric, mono-benzylated structure. Attempts to substitute it with unsubstituted ethylenediamine (En) or symmetrically substituted analogs like N,N′-dibenzylethylenediamine (DBEn) fail because these structural variations fundamentally alter key performance characteristics. The presence of a single benzyl group modulates both the steric environment and the basicity of the adjacent amine, leading to differences in metal coordination geometry [1], the mode of ligand binding [2], and the efficiency of heterocycle formation [3]. As demonstrated in the quantitative evidence below, these differences translate directly into divergent outcomes in synthesis and application, making the selection of the correct diamine critical for experimental reproducibility and desired material properties.

Unsubstituted Ethylenediamine

Lacks the benzyl group; cannot replicate steric shielding or modulate adjacent amine basicity, altering coordination geometry and reaction selectivity.

N,N′-Dibenzylethylenediamine

Symmetrical di-substitution shifts ligand geometry from tetragonal to octahedral and switches nitrite binding from O- to N-coordination, yielding divergent complex properties.

N-Benzylethylenediamine Evidence


Imidazoline Synthesis Efficiency

In the oxidative cyclization of thiophene-2-carbaldehyde with a diamine to form a 4,5-dihydro-1H-imidazole, N-benzylethylenediamine (N-Bn-EDA) achieved a 78% isolated yield [1]. This was accomplished using a modified Fujioka procedure designed to overcome the low yields typically observed with this sterically demanding substrate, where 'reluctant aminal formation' is the primary hurdle [1]. This performance demonstrates that N-Bn-EDA can be effectively employed in this valuable transformation, whereas the original procedure reports 'comparatively low yields' for this specific amine [1], highlighting the importance of optimized conditions for this substrate.

Imidazoline Synthesis
Class-level inference
78% isolated yield
Reported yield context with modified procedure; supports viability as building block.
Thiophene-2-carbaldehyde; original Fujioka method gave low yield.
Organic Synthesis Heterocyclic Chemistry Imidazoline Derivatives

Coordination Geometry Control

A direct head-to-head comparison of N-benzylethylenediamine (MBEn) and N,N′-dibenzylethylenediamine (DBEn) as ligands for transition metals reveals a profound structural divergence. When complexed with Cu(II), Ni(II), or Co(II) with thiocyanate or selenocyanate counterions, all complexes formed with the mono-benzylated MBEn ligand exhibit a tetragonal geometry [1]. In contrast, all complexes formed with the di-benzylated DBEn ligand adopt an octahedral geometry [1]. This demonstrates that the degree of benzyl substitution is a critical determinant of the coordination sphere architecture.

Coordination Geometry
Head-to-head
Tetragonal vs Octahedral
Mono-benzyl substitution directs tetragonal geometry; di-benzyl favors octahedral.
Cu(II), Ni(II), Co(II) thiocyanate/selenocyanate complexes.
Coordination Chemistry Inorganic Chemistry Ligand Design

Nitrite Binding Mode Switch

The steric influence of N-benzylethylenediamine (MBEn) directly controls the hapticity of the nitrite ligand in Cu(II) complexes. A comparative study of nitrite complexes showed that Cu(MBEn)₂(NO₂)₂ coordinates the nitrite group through oxygen (O-bonded nitrito) [1]. In contrast, analogous complexes with the more sterically hindered N,N′-dibenzylethylenediamine (DBEn) or with N,N,N′,N′-tetramethylethylenediamine (Me₄En) showed nitrite coordination through nitrogen (N-bonded nitro) or exhibited nitro-nitrito equilibrium [1]. The study concludes that 'steric factors as well as the nature of the metal ion play an important part in the mode of nitrite coordination' [1].

Nitrite Binding Mode
Head-to-head
O-bonded (nitrito) vs N-bonded (nitro)
Steric profile controls hapticity; supports ligand design for specific binding modes.
Cu(II) nitrite complexes; DBEn gives nitro-nitrito equilibrium.
Coordination Chemistry Ligand Design Copper Chemistry

Memory Enhancement Profile

In a mouse model of memory using the passive avoidance test, N-benzylethylenediamine (BEDA), the primary metabolite of N-benzylpiperazine (BZP), was shown to enhance both the acquisition and consolidation of memory [1]. Crucially, a direct comparison with its disubstituted analog, N,N′-dibenzylpiperazine (DBZP), revealed a key difference: DBZP enhanced only the acquisition of memory, but not consolidation [1]. This demonstrates that the mono-benzyl vs. di-benzyl substitution pattern yields a distinct and non-interchangeable neuropharmacological effect.

Memory Model Endpoint
Head-to-head
Acquisition + consolidation vs acquisition only
Reported memory endpoint profile; mono-benzyl metabolite shows distinct model-response context.
Passive avoidance test in mice; 10 mg/kg i.p.
Neuroscience Pharmacology Behavioral Assay

N-Benzylethylenediamine Applications


Imidazoline-Based Ligands & Pharmaceuticals

N-Benzylethylenediamine is a validated building block for constructing imidazoline heterocycles, a class of compounds with established utility as ligands for imidazoline receptors and as chiral catalysts [1]. The modified procedure achieving a 78% yield with N-Bn-EDA demonstrates its viability in this application, providing a synthetic route to 1-benzyl-2-substituted imidazolines. Researchers developing new imidazoline-based drug candidates (e.g., for hypertension or diabetes) or catalyst scaffolds should select N-Bn-EDA for this transformation.

Coordination Complex Design

When designing transition metal complexes where the coordination geometry (tetragonal vs. octahedral) or the hapticity of an ambidentate ligand (e.g., nitrite's O- vs. N-coordination) is a critical parameter, N-benzylethylenediamine offers a predictable and distinct outcome compared to its di-substituted analogs [1][2]. This is particularly relevant for researchers in inorganic chemistry and catalysis seeking to fine-tune the steric environment around a metal center. Procurement should prioritize N-Bn-EDA when O-bonded nitrito copper complexes or tetragonal geometries are desired.

CNS Piperazine SAR Studies

For pharmacological studies investigating the metabolism and neuropharmacology of piperazine derivatives like N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA) is not merely an analog but a specific, active metabolite [1]. Its distinct effect on memory consolidation, which is absent in the N,N′-disubstituted compound, makes it an essential tool for dissecting the SAR of this compound class. Researchers studying the mechanisms of memory and anxiety should use BEDA as a reference compound to understand the contributions of the mono-benzyl motif.

Application
Selection Property
Validation Focus
Imidazoline-based ligands and pharmaceuticals
Mono-benzyl reactivity profile
Imidazoline formation yield under optimized conditions
Coordination complex design
Steric control from single benzyl group
Coordination geometry and ambidentate ligand binding mode
CNS piperazine SAR studies
Mono-benzyl metabolite specificity
Memory model endpoint profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylethylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.